molecular formula C11H10O3 B8564017 2-(1-oxo-3H-2-benzofuran-5-yl)propanal

2-(1-oxo-3H-2-benzofuran-5-yl)propanal

Cat. No.: B8564017
M. Wt: 190.19 g/mol
InChI Key: CHMRTVBRSYYEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxo-3H-2-benzofuran-5-yl)propanal is an organic compound belonging to the benzofuran family Benzofurans are notable for their diverse biological activities and are widely studied in pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-3H-2-benzofuran-5-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Claisen–Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but with enhanced reaction conditions to ensure scalability and cost-effectiveness. The use of catalysts and optimized reaction parameters are crucial in industrial settings to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-3H-2-benzofuran-5-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Scientific Research Applications

2-(1-oxo-3H-2-benzofuran-5-yl)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-oxo-3H-2-benzofuran-5-yl)propanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-oxo-3H-2-benzofuran-5-yl)propanal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(1-oxo-3H-2-benzofuran-5-yl)propanal

InChI

InChI=1S/C11H10O3/c1-7(5-12)8-2-3-10-9(4-8)6-14-11(10)13/h2-5,7H,6H2,1H3

InChI Key

CHMRTVBRSYYEEX-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

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